3,5-Dichloro-4-cyclopropylmethoxybenzylamine
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Overview
Description
3,5-Dichloro-4-cyclopropylmethoxybenzylamine is an organic compound characterized by the presence of dichloro substituents on a benzene ring, a cyclopropylmethoxy group, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-cyclopropylmethoxybenzylamine typically involves the reaction of 3,5-dichlorobenzyl chloride with cyclopropylmethanol in the presence of a base to form the intermediate 3,5-dichloro-4-cyclopropylmethoxybenzyl chloride. This intermediate is then reacted with ammonia or an amine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-4-cyclopropylmethoxybenzylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The dichloro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted benzylamine derivatives .
Scientific Research Applications
3,5-Dichloro-4-cyclopropylmethoxybenzylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-cyclopropylmethoxybenzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-4-methoxybenzylamine
- 3,5-Dichloro-4-hydroxybenzylamine
- 3,5-Dichloro-4-ethoxybenzylamine
Uniqueness
3,5-Dichloro-4-cyclopropylmethoxybenzylamine is unique due to the presence of the cyclopropylmethoxy group, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C11H13Cl2NO |
---|---|
Molecular Weight |
246.13 g/mol |
IUPAC Name |
[3,5-dichloro-4-(cyclopropylmethoxy)phenyl]methanamine |
InChI |
InChI=1S/C11H13Cl2NO/c12-9-3-8(5-14)4-10(13)11(9)15-6-7-1-2-7/h3-4,7H,1-2,5-6,14H2 |
InChI Key |
YBKPLLFUHRJSJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2Cl)CN)Cl |
Origin of Product |
United States |
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